molecular formula C14H9ClF3NOS B1231741 Sefavirenz CAS No. 279691-02-0

Sefavirenz

Cat. No.: B1231741
CAS No.: 279691-02-0
M. Wt: 331.7 g/mol
InChI Key: NXPNKDIOEZCGGV-ZDUSSCGKSA-N
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Description

Sefavirenz, also known as this compound, is a useful research compound. Its molecular formula is C14H9ClF3NOS and its molecular weight is 331.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

HIV Treatment

Sefavirenz has been a cornerstone in antiretroviral therapy for HIV due to its potent antiviral activity and favorable pharmacokinetic profile. It is often combined with nucleoside reverse transcriptase inhibitors (NRTIs) to enhance therapeutic efficacy.

Efficacy Studies

  • ACTG A5142 Study : This randomized trial demonstrated that this compound provided superior virological efficacy compared to boosted protease inhibitors such as lopinavir when used in conjunction with two NRTIs. Patients on this compound achieved lower viral loads and had a longer time to virological failure .
  • ENCORE1 Trial : This study evaluated the safety and effectiveness of reduced doses of this compound (400 mg) versus the standard dose (600 mg). Results indicated that the lower dose maintained virological suppression while improving safety profiles, particularly in treatment-naive patients .

Pharmacogenomics

Research has shown that genetic polymorphisms, particularly in the CYP2B6 gene, significantly affect this compound metabolism and therapeutic outcomes. Patients with certain genetic variants may experience increased drug levels, leading to enhanced efficacy but also a higher risk of adverse effects .

Potential Cancer Treatment

Recent studies have investigated the potential of this compound beyond HIV treatment, particularly in oncology.

  • Antitumor Activity : Laboratory studies suggest that this compound may inhibit the growth of various cancer cell lines. It has been observed to slow down tumor growth in vitro, indicating its potential as an adjunctive therapy in cancer treatment .
  • Mechanistic Insights : The mechanisms by which this compound exerts antitumor effects are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Adverse Effects

While this compound is effective, it is also associated with several adverse effects that can impact patient adherence and overall treatment success.

Neuropsychiatric Effects

A notable case study reported long-term neuropsychiatric symptoms in an HIV-positive patient after six years on this compound-based therapy. Symptoms included difficulty sleeping, abnormal dreams, and cognitive impairments. Upon discontinuation of this compound and switching to Nevirapine, the patient experienced complete remission of symptoms . This highlights the importance of monitoring for adverse drug reactions over extended periods.

Therapeutic Drug Monitoring

Given the variability in drug metabolism among individuals, therapeutic drug monitoring is recommended to optimize dosing strategies for patients on this compound. This approach aims to maintain plasma concentrations within therapeutic ranges while minimizing toxicity risks .

Data Tables

Study NamePopulationInterventionKey Findings
ACTG A5142Treatment-naive HIVThis compound + 2 NRTIsSuperior virological efficacy over boosted PIs
ENCORE1Diverse patient cohortLow-dose vs standard-doseLower dose effective with better safety profile
Neuropsychiatric Case StudyHIV-positive patientThis compound vs NevirapineSymptoms resolved after switching medications

Properties

CAS No.

279691-02-0

Molecular Formula

C14H9ClF3NOS

Molecular Weight

331.7 g/mol

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazine-2-thione

InChI

InChI=1S/C14H9ClF3NOS/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,21)/t13-/m0/s1

InChI Key

NXPNKDIOEZCGGV-ZDUSSCGKSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Key on ui other cas no.

279691-02-0

Synonyms

sefavirenz

Origin of Product

United States

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